molecular formula C10H11N5O B2725717 N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine CAS No. 1518944-61-0

N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine

Cat. No.: B2725717
CAS No.: 1518944-61-0
M. Wt: 217.232
InChI Key: GRINOSYZMRTBQI-UHFFFAOYSA-N
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Description

N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine is a compound that features a benzofuran ring fused with a triazole ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method provides high yields and diastereoselectivity, making it efficient for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to scale up the laboratory methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Both the benzofuran and triazole rings can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazole ring can produce triazole-amine derivatives.

Scientific Research Applications

N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .

Biological Activity

N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine is a synthetic compound with potential biological activities attributed to its unique structural features. The compound contains a triazole ring, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H11N5O. The structure includes a benzofuran derivative fused with a triazole moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H11N5O
SMILESC1C(C2=CC=CC=C2O1)NC3=NNC(=N3)N
InChIInChI=1S/C10H11N5O/c11-9-13-10(15-14-9)12-7-5-16-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H4,11,12,13,14,15)

Anti-inflammatory Effects

Compounds containing the triazole ring are often evaluated for anti-inflammatory effects. Research indicates that triazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), suggesting potential applications in treating inflammatory diseases .

Neuroprotective Activity

Recent studies highlight the neuroprotective potential of triazole-containing compounds. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment . The incorporation of the benzofuran moiety may enhance these effects by providing additional neuroprotective benefits.

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Among these compounds was a derivative similar to this compound. It demonstrated promising AChE inhibition with an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment .

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A detailed SAR analysis of triazole derivatives indicated that modifications on the benzofuran moiety could enhance biological activity. Compounds with electron-donating groups at specific positions exhibited improved AChE inhibition compared to their counterparts without such substitutions . This suggests that this compound might be optimized for better efficacy through structural modifications.

Properties

IUPAC Name

3-N-(2,3-dihydro-1-benzofuran-3-yl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-13-10(15-14-9)12-7-5-16-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINOSYZMRTBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)NC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518944-61-0
Record name N3-(2,3-dihydrobenzofuran-3-yl)-4H-1,2,4-triazole-3,5-diamine
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